molecular formula C22H20N8O4 B11523358 6-[(2Z)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2Z)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11523358
M. Wt: 460.4 g/mol
InChI Key: SSLVWYICUWBRDT-CFRMEGHHSA-N
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Description

This compound is a complex organic molecule with a fascinating structure. Its full IUPAC name is quite a mouthful, so let’s break it down:

    Chemical Name: 6-[(2Z)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-methyl-N’-phenyl-1,3,5-triazine-2,4-diamine

    Molecular Formula: C₂₃H₂₀N₆O₄

    Structure: !Compound Structure)

This compound belongs to the class of triazine derivatives and contains both aromatic and heterocyclic moieties. It exhibits interesting properties due to its conjugated system and functional groups.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common method involves the condensation of appropriate starting materials. For example:

    Hydrazine Derivative Formation: The hydrazine derivative is formed by reacting an appropriate hydrazine compound with a furan aldehyde.

    Triazine Ring Formation: The hydrazine derivative then reacts with a suitable triazine precursor (e.g., cyanuric chloride) to form the triazine ring.

    Substitution Reactions: Subsequent reactions introduce the phenyl and nitro groups.

Industrial Production:: Industrial-scale production typically involves optimized variations of the above synthetic routes. Precise conditions and catalysts are crucial for yield and purity.

Chemical Reactions Analysis

This compound undergoes various reactions:

    Oxidation: The nitro group can be reduced to an amino group or oxidized to a carbonyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution.

    Hydrazone Formation: The hydrazine moiety can react with carbonyl compounds to form hydrazones.

Common reagents include hydrazine hydrate, furan aldehydes, and triazine precursors. Major products depend on reaction conditions.

Scientific Research Applications

    Medicine: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.

    Photophysics: Its absorption and fluorescence properties make it useful in photophysical studies.

    Dye Sensitization: It may find applications in dye-sensitized solar cells.

Mechanism of Action

The compound likely interacts with cellular components, affecting pathways related to cell growth, apoptosis, and oxidative stress. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are no direct analogs, similar triazine derivatives exist, such as s-triazines and other hydrazine-containing compounds.

Properties

Molecular Formula

C22H20N8O4

Molecular Weight

460.4 g/mol

IUPAC Name

2-N-[(Z)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]-6-N-methyl-4-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H20N8O4/c1-23-20-26-21(25-14-6-4-3-5-7-14)28-22(27-20)29-24-13-16-9-11-18(34-16)17-10-8-15(30(31)32)12-19(17)33-2/h3-13H,1-2H3,(H3,23,25,26,27,28,29)/b24-13-

InChI Key

SSLVWYICUWBRDT-CFRMEGHHSA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)N/N=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)NC4=CC=CC=C4

Canonical SMILES

CNC1=NC(=NC(=N1)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)NC4=CC=CC=C4

Origin of Product

United States

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